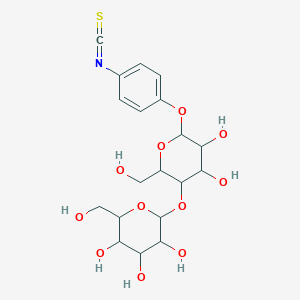

beta-D-Lactopyranosylphenyl isothiocyanate

Description

Contextualizing Glycosyl Isothiocyanates in Academic Research

Glycosyl isothiocyanates are a class of compounds where a sugar molecule is linked to an isothiocyanate group (-N=C=S). The isothiocyanate functional group is a highly reactive electrophile, known for its ability to form covalent bonds with nucleophiles such as the thiol groups in cysteine residues of proteins. This reactivity is the basis for the biological activities of many naturally occurring isothiocyanates found in cruciferous vegetables. chemsynlab.comnih.gov

In academic research, the addition of a glycosyl (sugar) moiety to an isothiocyanate introduces a new dimension to these molecules. The sugar component can influence the compound's solubility, stability, and, most importantly, its biological targeting. nih.gov By selecting specific sugars, researchers can potentially direct the isothiocyanate to interact with particular carbohydrate-binding proteins (lectins) or transporters on the surface of cells. This targeting capability makes glycosyl isothiocyanates valuable as probes for studying carbohydrate recognition and as potential targeted therapeutic agents.

The synthesis of glycosyl isothiocyanates can be achieved through various methods. A common approach involves the reaction of a p-aminophenyl glycoside with thiophosgene (B130339). nih.gov This method has been used to prepare a range of p-isothiocyanatophenyl glycosides, including those with alpha-mannose, alpha-glucose, and beta-galactose. nih.gov Another synthetic route involves the use of sugar oxazolines reacting with thiophosgene, which allows for control over the stereochemistry at the anomeric center. nih.gov

Significance of Isothiocyanate Conjugates in Biological Studies

Isothiocyanate conjugates are widely utilized in biological studies due to the robust reactivity of the isothiocyanate group. This group readily reacts with primary amines and thiols on proteins, peptides, and other biomolecules, forming stable thiourea (B124793) or dithiocarbamate (B8719985) linkages, respectively. This property has made isothiocyanates, such as fluorescein (B123965) isothiocyanate (FITC), classic reagents for labeling proteins for visualization in fluorescence microscopy and other detection methods.

In the context of biological activity, the conjugation of isothiocyanates to other molecules can have profound effects. For instance, the natural metabolism of dietary isothiocyanates involves conjugation with glutathione (B108866), a key antioxidant in the body. alfa-chemistry.com These glutathione conjugates can be further metabolized and excreted, but they also represent a transport form of the isothiocyanate, which can be released at different sites in the body to exert its biological effects. chemsynlab.com

Researchers have also intentionally created isothiocyanate conjugates to probe biological systems. A notable example is the conjugation of p-isothiocyanatophenyl 6-phospho-alpha-D-mannopyranoside to bovine serum albumin. nih.govnih.gov This synthetic glycoconjugate was designed to mimic lysosomal enzymes and was used to study the mannose 6-phosphate receptor system, which is crucial for trafficking enzymes to the lysosome. The isothiocyanate group served as the chemical linker to attach the mannose 6-phosphate recognition marker to the protein carrier. nih.govnih.gov This work highlights how glycosyl isothiocyanates can be powerful tools for elucidating complex biological pathways.

Historical and Current Perspectives on Phenolic and Glycosyl Isothiocyanate Investigations

The investigation of isothiocyanates has a long history, initially driven by their presence in pungent plants like mustard and horseradish. nih.gov Early research focused on their chemical properties and their roles in plant defense. In the mid-20th century, the discovery of their potential health benefits, particularly in cancer prevention, spurred a significant increase in research. organic-chemistry.orgmdpi.com This led to extensive studies on common dietary isothiocyanates such as sulforaphane (B1684495), PEITC, and benzyl (B1604629) isothiocyanate (BITC). nih.govmdpi.com

The focus of much of this research has been on their mechanisms of action, including the induction of phase II detoxification enzymes and the modulation of inflammatory and apoptotic pathways. nih.gov Phenyl isothiocyanate (PITC), also known as Edman's reagent, carved out a significant niche in protein chemistry for its use in the sequential degradation of peptides to determine their amino acid sequence. wikipedia.org

More recently, the field has expanded to include the synthesis and study of more complex, synthetically derived isothiocyanates, including glycosyl isothiocyanates. Current research is exploring the use of these molecules as targeted probes and for the development of novel therapeutic strategies. nih.gov The ability to combine the reactive properties of the isothiocyanate group with the specific recognition of a sugar moiety offers a sophisticated approach to modulating biological processes. While the body of research on beta-D-Lactopyranosylphenyl isothiocyanate itself is still emerging, it represents the progression of the field towards creating more complex and targeted isothiocyanate-based tools for chemical biology.

Structure

2D Structure

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-isothiocyanatophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO11S/c21-5-10-12(23)13(24)15(26)19(29-10)31-17-11(6-22)30-18(16(27)14(17)25)28-9-3-1-8(2-4-9)20-7-32/h1-4,10-19,21-27H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHKRXUEFMEWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80410628 | |

| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96324-93-5 | |

| Record name | beta-D-Lactopyranosylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80410628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Lactopyranosylphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Beta D Lactopyranosylphenyl Isothiocyanate

Strategies for Glycosyl Isothiocyanate Synthesis

The core of glycosyl isothiocyanate synthesis involves the introduction of the -N=C=S functional group onto a glycosyl amine precursor. The strategies to achieve this transformation vary in their reagents, conditions, and efficiency.

The most prevalent and versatile method for synthesizing isothiocyanates begins with a primary amine as the key precursor. mdpi.comrsc.org In the context of the target compound, the starting material would be beta-D-Lactopyranosylphenyl amine. The general process involves two main steps:

Formation of a Dithiocarbamate (B8719985) Salt: The primary amine reacts with carbon disulfide (CS₂), typically in the presence of a base such as triethylamine (B128534) (Et₃N), to form an intermediate dithiocarbamate salt. chemrxiv.orgorganic-chemistry.org This salt is often generated in situ and used directly in the next step. nih.govnih.gov

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur atom to yield the final isothiocyanate product. rsc.org

Naturally, isothiocyanates are produced from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in various plants. nih.govresearchgate.netoregonstate.edu This natural process involves the enzyme myrosinase, which catalyzes the conversion of glucosinolates into isothiocyanates upon plant tissue damage. mdpi.comnih.gov

Historically, one of the most direct methods for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govwikipedia.org This highly electrophilic reagent reacts readily with the nucleophilic amine to form the isothiocyanate in a single step. thieme-connect.comexsyncorp.com

The reaction proceeds by the attack of the primary amine on the thiophosgene molecule, followed by the elimination of two molecules of hydrogen chloride (HCl), typically in the presence of a base to neutralize the acid byproduct. thieme-connect.com Despite its effectiveness, thiophosgene is a highly toxic, volatile, and corrosive red liquid, which poses significant handling and safety challenges. nih.govwikipedia.orgmdpi.com These drawbacks have driven the development of numerous alternative and safer synthetic routes. nih.gov

To improve efficiency and simplify procedures, one-pot synthesis methodologies have been extensively developed. mdpi.com In this approach, the primary amine, carbon disulfide, and a desulfurizing agent are combined in a single reaction vessel without the need to isolate the intermediate dithiocarbamate salt. nih.govnih.govresearchgate.net

The application of microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of glycosyl isothiocyanates and their derivatives. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes and often leads to improved yields and purer products. mdpi.comnih.govresearchgate.net

In the context of isothiocyanate synthesis, microwave heating can be applied to the desulfurization step of dithiocarbamate intermediates. mdpi.comresearchgate.net For instance, the conversion of amines to isothiocyanates using a desulfurizing agent can be completed in as little as 3 minutes at 90°C under microwave irradiation, compared to much longer periods required for conventional heating. mdpi.com Solvent-free, microwave-assisted coupling reactions have also been successfully employed for the synthesis of thiourea (B124793) derivatives from glycosyl isothiocyanates, affording higher yields in significantly shorter reaction times. sciforum.net This technology is also applicable to glycosylation reactions in general, making it a valuable tool in carbohydrate chemistry. nih.govnih.gov

The key to the modern synthesis of isothiocyanates from dithiocarbamates lies in the choice of the desulfurizing agent. While classical reagents are effective, research has focused on developing new agents that are more efficient, safer, and have a broader substrate scope. chemrxiv.orgijacskros.com The selection of the reagent can be tailored based on the specific properties of the starting amine.

Several classes of reagents have been successfully employed:

Phosphorus-based Reagents: Propane phosphonic acid anhydride (B1165640) (T3P®) is an efficient desulfurating agent used in a one-pot, two-step procedure to convert amines to isothiocyanates in good yields. organic-chemistry.org

Triazine-based Reagents: Cyanuric chloride (TCT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) have been established as effective desulfurizing agents. mdpi.comnih.govresearchgate.net TCT is used in facile one-pot protocols under aqueous conditions. nih.govbeilstein-journals.org DMT/NMM/TsO⁻ has been successfully used in microwave-assisted syntheses. mdpi.comresearchgate.net

Sulfonyl Chlorides and Anhydrides: Tosyl chloride and triflic anhydride (Tf₂O) are used to mediate the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.orgijacskros.com

Other Reagents: A variety of other reagents, including iodine, hydrogen peroxide, sodium persulfate, and various metal chlorides, have also been documented as effective desulfurization agents. rsc.orgchemrxiv.orgnih.gov

The following table summarizes and compares various desulfurization agents used in isothiocyanate synthesis.

Table 1: Comparison of Selected Desulfurization Reagents for Isothiocyanate Synthesis

| Reagent | Abbreviation | Typical Conditions | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Thiophosgene | CSCl₂ | Base (e.g., Et₃N), Organic Solvent | Direct, single-step conversion | nih.govthieme-connect.com |

| Propane Phosphonic Acid Anhydride | T3P® | One-pot, from amine + CS₂ | Efficient, good yields | organic-chemistry.org |

| Cyanuric Chloride | TCT | Aqueous K₂CO₃, 0°C | General, works in water, scalable | nih.govbeilstein-journals.org |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | Microwave (90°C, 3 min) | Fast, high yields, works for amino acid esters | mdpi.comresearchgate.net |

| Triflic Anhydride | Tf₂O | Amine + CS₂, then Tf₂O | Mild protocol, good to excellent yields | ijacskros.com |

| Tosyl Chloride | TsCl | One-pot, Et₃N, CS₂ | Facile, general protocol, good yields | organic-chemistry.org |

| Iodine | I₂ | TBAI, DMSO, rt | Inexpensive, green reagent | rsc.orgchemrxiv.org |

| Iron(III) Chloride | FeCl₃ | Aqueous, from amine + CS₂ | Works for electron-deficient pyridyl amines | mdpi.com |

Derivatization Strategies for Structural Modifications

Once synthesized, beta-D-Lactopyranosylphenyl isothiocyanate can undergo further chemical modifications at two primary sites: the reactive isothiocyanate group and the hydroxyl groups of the lactosyl moiety. These derivatizations allow for the creation of diverse molecular structures with potentially new properties.

Modification of the Isothiocyanate Group: The -N=C=S group is highly electrophilic and readily reacts with a wide range of nucleophiles. This reactivity is the basis for its extensive use as a synthetic intermediate. mdpi.com A primary derivatization strategy is the reaction with primary or secondary amines to form N,N'-disubstituted thioureas. thieme-connect.comijacskros.com This reaction is typically high-yielding and is a common method for creating complex molecules and linking the glycosyl moiety to other chemical scaffolds. sciforum.net

Modification of the Glycosyl Moiety: The lactose (B1674315) portion of the molecule contains multiple free hydroxyl (-OH) groups. These groups can be modified using standard techniques from carbohydrate chemistry. nih.gov Common modifications include:

O-Acylation: The hydroxyl groups can be esterified, for example, through acetylation, to protect them or to alter the solubility and biological properties of the compound. nih.gov Per-O-acetylated glycosyl isothiocyanates are common intermediates in the synthesis of N-glycosyl-thioureas. sciforum.net

Epimerization: The stereochemistry of one of the carbon atoms in the sugar ring can be altered through enzymatic or chemical epimerization, leading to a new monosaccharide residue within the structure. nih.gov

Other Modifications: Other potential modifications include phosphorylation, methylation, and sulfation, which are known to occur on glycans and can significantly impact their biological function. nih.gov

These derivatization strategies provide a powerful toolkit for the structural diversification of this compound, enabling the exploration of structure-activity relationships for various applications.

Synthesis of Thiourea Derivatives

The isothiocyanate group is a versatile functional group that readily reacts with nucleophiles, most notably primary and secondary amines, to form thiourea derivatives. uobabylon.edu.iqresearchgate.net This reaction involves the nucleophilic addition of the amine's nitrogen atom to the electrophilic central carbon atom of the isothiocyanate moiety (R-N=C=S). mdpi.com The general mechanism for this synthesis is a straightforward and efficient method for creating a diverse range of thiourea compounds. mdpi.com

The synthesis of thiourea derivatives from glycosyl isothiocyanates and various amines is a well-established process. Typically, the reaction is carried out by refluxing a mixture of the isothiocyanate and the respective amine in a suitable solvent, such as ethanol (B145695) or tert-butanol. uobabylon.edu.iqresearchgate.net For instance, a common method involves refluxing the isothiocyanate with an aniline (B41778) derivative for several hours. uobabylon.edu.iq After cooling, the resulting thiourea derivative often precipitates and can be purified by filtration and recrystallization. uobabylon.edu.iq The reactivity of the amine can influence the reaction conditions; aromatic amines may require a period of reflux, whereas reactions with N-monosubstituted piperazines can proceed at room temperature in a solvent like dichloromethane. researchgate.net

The formation of the thiourea linkage can be confirmed using spectroscopic methods. In ¹H NMR spectra, the appearance of broad singlet signals corresponding to the N-H protons of the thiourea group is a key indicator. researchgate.net Additionally, FTIR spectroscopy can show characteristic absorption bands for the C=S group. uobabylon.edu.iq

A variety of amines can be used in this synthesis, leading to a wide array of thiourea derivatives with different structural features and potential applications. uobabylon.edu.iqresearchgate.net Several derivatives of thioureas are explored as pharmaceuticals, preservatives, and insecticides. uobabylon.edu.iq

Table 1: Examples of Reaction Conditions for Thiourea Synthesis from Isothiocyanates

| Reactants | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aniline derivatives, Allyl isothiocyanate | Ethanol | Reflux (10 h) | N,N'-disubstituted thiourea | uobabylon.edu.iq |

| Isothiocyanate, N-monosubstituted piperazine | Dichloromethane | Room temperature | Piperazine thiourea | researchgate.net |

| Aromatic amines, Isothiocyanate | tert-Butanol | Reflux | N,N'-disubstituted thiourea | researchgate.net |

| Acid chloride, Ammonium thiocyanate (B1210189) (to form isocyanate in situ), Heterocyclic amine | Anhydrous Acetone | Not specified | N-acyl thiourea | mdpi.com |

| Primary amines, Carbon disulfide | Aqueous medium | Not specified | Di- and trisubstituted thiourea | organic-chemistry.org |

Preparation of Other Conjugates and Analogues

Beyond the synthesis of thiourea derivatives, the electrophilic nature of this compound allows for its use in the preparation of other important conjugates and analogues. The isothiocyanate moiety can react with various nucleophiles to form a range of heterocyclic compounds and other derivatives.

One significant application is in the synthesis of glycosyl triazines, which serve as precursors to nucleoside analogues. Sugars that possess an isothiocyanate group at the anomeric carbon can undergo a [4+2] cycloaddition reaction with diazadienium iodide. researchgate.net This reaction proceeds with high regiocontrol and yields glycosyl triazines. researchgate.net These intermediates can be further modified, for example, by converting the thiocarbonyl group into a carbonyl group and substituting a methylsulfanyl group with ammonia, to produce 5-azacytidine (B1684299) analogues. researchgate.net

Furthermore, isothiocyanates are key starting materials for various heterocyclic systems. For example, N-(6-substituted-benzothiazol-2-yl)-N′-(p-substituted-aryl)thioureas, derived from isothiocyanates, can be cyclized to form other complex structures. nih.gov The reaction of isothiocyanates with compounds like 2-aminobenzothiazoles (2ABTs) can lead to a variety of derivatives which can be further functionalized. nih.gov For instance, N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)thiourea can be synthesized from 6-methoxy-2ABT and 3-methoxyphenylisothiocyanate. nih.gov

The versatility of the isothiocyanate group is also demonstrated in its reaction with dithiocarbamates, which can be formed in situ from a primary amine and carbon disulfide. nih.gov This highlights the potential for creating a broad spectrum of sulfur-containing carbohydrate derivatives.

Stereochemical Considerations in Glycosyl Isothiocyanate Synthesis

The synthesis of glycosyl isothiocyanates requires careful control of stereochemistry at the anomeric center (C-1) to obtain the desired α- or β-anomer. The stereochemical outcome is highly dependent on the synthetic methodology, including the choice of reagents, additives, and reaction solvents. researchgate.netnih.gov

A notable method for synthesizing acylated glycosyl isothiocyanates involves the reaction of sugar oxazolines with thiophosgene. researchgate.net The stereoselectivity of this reaction can be directed by the presence or absence of an additive. researchgate.net

Without Additive: In the absence of any additive, the reaction is influenced by the reverse anomeric effect, which favors the formation of the thermodynamically more stable equatorially oriented isothiocyanate (the β-anomer in the D-gluco series). researchgate.net

With Copper(II) Chloride: The addition of copper(II) chloride as an additive changes the reaction pathway, leading preferentially to the retention of the original configuration at the anomeric center. This results in the axial anomer (the α-anomer in the D-gluco series) as the major product. researchgate.net This strategy is particularly valuable for accessing 1,2-cis glycopyranosyl isothiocyanates, which are challenging to obtain using other methods. researchgate.net

In pre-activation based glycosylation methods, where glycosyl donors without a participating group at the 2-O position are used, the reaction solvent plays a crucial role in determining the stereochemical outcome. nih.gov

Diethyl ether as a solvent tends to favor the formation of α-glycosides. nih.gov

Dichloromethane as a solvent generally leads to the formation of β-isomers. nih.gov

The stereochemistry of the resulting glycosidic linkages is typically determined by NMR spectroscopy. For glucosides and galactosides, the coupling constant ³J(H1,H2) is a key indicator: smaller values (around 3 Hz) suggest an α-linkage, while larger values (7.2 Hz or more) indicate a β-linkage. nih.gov This can be further confirmed by the ¹J(C1,H1) coupling constant, which is approximately 170 Hz for α-linkages and 160 Hz for β-linkages. nih.gov

Table 2: Factors Influencing Stereoselectivity in Glycosyl Isothiocyanate Synthesis

| Method | Factor | Effect | Predominant Anomer | Reference |

|---|---|---|---|---|

| Sugar Oxazoline + Thiophosgene | No Additive | Reverse Anomeric Effect | Equatorial (β in D-gluco series) | researchgate.net |

| Sugar Oxazoline + Thiophosgene | Copper(II) Chloride | Retention of Configuration | Axial (α in D-gluco series) | researchgate.net |

| Pre-activation Glycosylation | Diethyl Ether (Solvent) | Solvent-directed | α-Glycoside | nih.gov |

| Pre-activation Glycosylation | Dichloromethane (Solvent) | Solvent-directed | β-Glycoside | nih.gov |

Advanced Analytical Characterization Techniques for Beta D Lactopyranosylphenyl Isothiocyanate

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for the separation of beta-D-Lactopyranosylphenyl isothiocyanate from complex mixtures and for its accurate quantification. The choice of method often depends on the specific analytical goal, such as purity assessment or the analysis of related volatile compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile isothiocyanates like this compound. mdpi.com It is widely used for purity assessment and quantification in various samples. nih.gov

Research Findings: Methods have been developed for the simultaneous analysis of glucosinolates and their corresponding isothiocyanates using HPLC coupled with detectors like a Diode Array Detector (DAD) or Mass Spectrometry (MS). nih.govmostwiedzy.plmdpi.com For instance, a reversed-phase HPLC method can be employed to separate these compounds. acs.org Due to the lack of a strong UV chromophore in many isothiocyanates, derivatization is often necessary to enhance detection sensitivity. mdpi.comresearchgate.net A common derivatization agent is 1,2-benzenedithiol (B97157), which reacts with isothiocyanates to form a product that can be detected by UV at 365 nm. nih.gov Another approach involves derivatization with N-acetyl-L-cysteine (NAC), which allows for the analysis of the resulting dithiocarbamates by HPLC. mostwiedzy.pl

The table below summarizes typical HPLC conditions used for the analysis of isothiocyanates, which could be adapted for this compound.

Table 1: Illustrative HPLC Parameters for Isothiocyanate Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 2.6 µm) researchgate.net |

| Mobile Phase | Gradient elution with water and acetonitrile, often with an acid modifier like formic acid mdpi.comacs.org |

| Flow Rate | 0.4 - 1.0 mL/min mdpi.comnih.gov |

| Detection | DAD (monitoring at various wavelengths, e.g., 229 nm for glucosinolates) or MS nih.govmdpi.com |

| Injection Volume | 1 - 10 µL mdpi.comacs.org |

| Column Temperature | Ambient or controlled (e.g., 60°C) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isothiocyanates

While this compound itself is not volatile due to the large lactopyranosyl group, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical tool for analyzing the volatile isothiocyanates that may be present as related substances or degradation products. nih.govcabidigitallibrary.org GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govjneonatalsurg.com

Research Findings: GC-MS is frequently used to identify the profile of volatile breakdown products of glucosinolates after enzymatic hydrolysis. cabidigitallibrary.org The analysis typically involves the extraction of the volatile compounds, followed by injection into the GC-MS system. The identification of compounds is achieved by comparing their mass spectra with established libraries. nih.gov However, it's important to note that some isothiocyanates can be thermally unstable and may undergo transformation in the GC injection port. acs.org

The following table outlines typical GC-MS parameters for the analysis of volatile isothiocyanates.

Table 2: Representative GC-MS Conditions for Volatile Isothiocyanate Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm) cabidigitallibrary.orgscispace.com |

| Carrier Gas | Helium cabidigitallibrary.orgscispace.com |

| Injector Temperature | 250 °C cabidigitallibrary.org |

| Oven Program | Temperature gradient, e.g., starting at 60°C and ramping up to 246°C cabidigitallibrary.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV cabidigitallibrary.org |

| Mass Scan Range | 40-350 amu cabidigitallibrary.org |

Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UPLC-HRMS/MS)

Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS/MS) offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of complex mixtures containing isothiocyanates. tudublin.iemdpi.com The use of smaller particle size columns in UPLC leads to faster analysis times and improved peak separation. tudublin.ie

Research Findings: UPLC-HRMS/MS methods have been developed for the simultaneous and rapid determination of isothiocyanates and their metabolites in biological matrices. tudublin.iehkbu.edu.hk These methods often employ electrospray ionization (ESI) in positive ion mode and multiple reaction monitoring (MRM) for quantification, providing high selectivity and low limits of detection. tudublin.iehkbu.edu.hk For instance, a UPLC-MS/MS method for sulforaphane (B1684495), a well-known isothiocyanate, achieved a retention time of less than a minute. tudublin.ie The high mass accuracy of HRMS aids in the confident identification of compounds in complex samples. mdpi.com A study on the simultaneous analysis of various glucosinolates and isothiocyanates utilized reversed-phase UPLC coupled to an ESI-tandem mass spectrometer. nih.gov

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are fundamental for the definitive identification and structural confirmation of this compound. They provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex glycosides like this compound. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule. researchgate.net

Research Findings: ¹H NMR spectra reveal the number of different types of protons, their chemical environments, and their proximity to other protons through spin-spin coupling. chemicalbook.com For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the phenyl ring, the anomeric protons of the sugar moieties, and the other sugar protons.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. organicchemistrydata.orgmdpi.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom, allowing for the identification of carbonyls, aromatic carbons, and the carbons of the sugar units. researchgate.net Two-dimensional NMR techniques, such as TOCSY and NOESY, can be used to establish correlations between protons and to determine the spatial arrangement of atoms, which is particularly useful in confirming the structure of complex molecules. nih.gov

The table below provides hypothetical ¹H and ¹³C NMR chemical shift ranges for the key structural components of this compound based on known data for similar structures. chemicalbook.comresearchgate.net

Table 3: Predicted NMR Chemical Shift Ranges for this compound

| Structural Unit | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 | 115 - 160 |

| Isothiocyanate Carbon | - | ~130 |

| Anomeric Protons | 4.5 - 5.5 | 95 - 105 |

| Sugar Ring Protons | 3.2 - 4.5 | 60 - 85 |

| CH₂OH Protons | 3.5 - 4.0 | ~61 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. acs.org It is based on the principle that different chemical bonds absorb infrared radiation at specific frequencies, causing the bonds to vibrate.

Research Findings: For this compound, the most characteristic absorption in the IR spectrum would be the strong, sharp band corresponding to the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This typically appears in the region of 2000-2200 cm⁻¹. acs.orglibretexts.org Other key absorptions would include a broad band in the 3200-3600 cm⁻¹ region due to the O-H stretching of the multiple hydroxyl groups on the sugar moieties, C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-O stretching bands in the fingerprint region (around 1000-1300 cm⁻¹).

The table below lists the expected characteristic IR absorption bands for this compound. libretexts.orgresearchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| -N=C=S (isothiocyanate) | 2000 - 2200 | Strong, Sharp |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ether/alcohol) | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The molecular weight of this compound is 357.4 g/mol . In mass spectrometric analysis, particularly using techniques like Electrospray Ionization (ESI-MS), the molecule is ionized, typically forming a protonated molecule [M+H]⁺ or other adducts, which allows for precise mass determination.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion and analyzing the resulting product ions. The fragmentation pattern of this compound is complex, influenced by both the glycosidic linkage and the phenyl isothiocyanate group. Based on studies of similar structures, the fragmentation is expected to proceed through several key pathways. researchgate.netmdpi.com Cleavage of the O-glycosidic bond is a common fragmentation pathway for O-glycosides, leading to the loss of the lactose (B1674315) moiety (a neutral loss of 342.3 Da), resulting in an ion corresponding to the aminophenyl isothiocyanate aglycone. nih.gov

Further fragmentation can occur within the sugar unit itself. For C-glycosides, which are structurally related, common fragmentation includes water loss followed by retro-Diels-Alder (RDA) reactions within the sugar rings. researchgate.netmdpi.com Although this compound is an O-glycoside, some cross-ring cleavages of the lactose unit might also be observed, providing information about the sugar structure.

The phenyl isothiocyanate portion of the molecule also contributes to the fragmentation pattern. Derivatization of peptides with phenyl isothiocyanate is a well-known technique in protein sequencing (Edman degradation), and its fragmentation behavior has been studied. nih.gov The isothiocyanate group can influence the charge distribution and fragmentation cascade.

A summary of expected major fragmentation pathways for this compound is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Resulting Fragment Ion (m/z) | Neutral Loss (Da) |

| 358.1 [M+H]⁺ | Glycosidic bond cleavage | 136.0 (aminophenyl isothiocyanate) | 222.1 (lactose fragment) |

| 358.1 [M+H]⁺ | Loss of water from lactose | 340.1 | 18.0 |

| 358.1 [M+H]⁺ | Cleavage within the lactose unit | Varies | Varies |

This table is illustrative and based on the fragmentation of analogous structures. Actual fragmentation may vary depending on instrumental conditions.

UV-Visible Spectrophotometric Assays for Indirect Quantification

UV-Visible spectrophotometry offers a robust and accessible method for the indirect quantification of isothiocyanates, including this compound. A widely used method is the cyclocondensation reaction with 1,2-benzenedithiol. nih.gov In this assay, the isothiocyanate group reacts quantitatively with an excess of 1,2-benzenedithiol under mild conditions. This reaction forms a stable, five-membered cyclic thiocarbonyl product, 1,3-benzodithiole-2-thione (B1218078). nih.gov

This product has a strong ultraviolet absorbance maximum at approximately 365 nm, allowing for sensitive spectrophotometric quantification. nih.gov The method is generic for most aliphatic and aromatic isothiocyanates and is not interfered by related compounds like thiocyanates or isocyanates under the assay conditions. nih.gov This makes it a valuable tool for determining the total isothiocyanate content in various samples. The molar extinction coefficient of the resulting 1,3-benzodithiole-2-thione is approximately 23,000 M⁻¹ cm⁻¹, which allows for the detection of isothiocyanates at low concentrations. nih.gov

The quantification of this compound using this method would involve reacting the sample with 1,2-benzenedithiol and measuring the absorbance of the resulting solution at 365 nm. A calibration curve prepared with a known isothiocyanate standard is typically used to determine the concentration in the unknown sample.

| Assay Component | Function/Property | Relevant Wavelength (nm) |

| This compound | Analyte | - |

| 1,2-benzenedithiol | Reactant | - |

| 1,3-benzodithiole-2-thione | Chromophoric Product | 365 (λmax) |

Detection and Analysis of Reactive Adducts in Biological Matrices

The isothiocyanate group is electrophilic and can react with nucleophilic sites on biomolecules, such as proteins and peptides, to form stable adducts. The detection and analysis of these adducts in biological matrices like plasma and urine are crucial for understanding the bioavailability and mechanism of action of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for this purpose. nih.govfiu.edu

Isothiocyanates readily form adducts with the thiol groups of cysteine residues and the amino groups of lysine (B10760008) residues in proteins. fiu.eduresearchgate.net In biological fluids, albumin is a major target for adduction due to its abundance and the presence of reactive nucleophilic residues. nih.gov

The analytical workflow for detecting these adducts typically involves several steps:

Sample Preparation: This may include protein precipitation from plasma or solid-phase extraction to isolate the adducts of interest and remove interfering substances. nih.gov

Enzymatic Digestion: For protein adducts, the protein is often digested with an enzyme like trypsin to generate smaller peptides. The adducted peptide will have a specific mass shift corresponding to the addition of the isothiocyanate moiety. fiu.edu

LC-MS/MS Analysis: The digested sample is then analyzed by LC-MS/MS. The liquid chromatography step separates the complex mixture of peptides. The mass spectrometer is typically operated in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the targeted adducted peptides. nih.gov The specific transition from the precursor ion (the adducted peptide) to a characteristic product ion is monitored.

For instance, an adduct of this compound with a cysteine-containing peptide would show a mass increase of 357.4 Da on the peptide. MS/MS fragmentation of this adducted peptide would likely yield fragment ions from the peptide backbone as well as ions related to the isothiocyanate adduct itself, confirming the modification.

Commonly analyzed adducts in biological matrices include those with glutathione (B108866), cysteine, and N-acetyl-L-cysteine, which are products of the mercapturic acid pathway of metabolism. nih.gov

| Biomolecule | Reactive Site | Type of Adduct | Analytical Technique |

| Albumin | Cysteine, Lysine residues | Protein Adduct | LC-MS/MS after enzymatic digestion |

| Glutathione | Thiol group | Small Molecule Adduct | LC-MS/MS |

| Cysteine | Thiol group | Small Molecule Adduct | LC-MS/MS |

Preclinical Data on this compound Remains Elusive

Despite extensive investigation into the biological activities of various isothiocyanates, a class of compounds found in cruciferous vegetables, specific preclinical research on This compound is not publicly available. Searches of scientific literature and research databases did not yield specific studies detailing its effects on cellular proliferation, cell death pathways, or cell cycle regulation in either cancerous or non-cancerous cells.

The broader class of isothiocyanates, such as sulforaphane, benzyl (B1604629) isothiocyanate (BITC), and phenethyl isothiocyanate (PEITC), has been the subject of numerous studies. This research has demonstrated their potential to modulate various cellular processes implicated in cancer development and progression.

General Biological Activities of Other Isothiocyanates:

While no specific data exists for this compound, research on other isothiocyanates has shown that they can:

Inhibit Cellular Proliferation: Many isothiocyanates have been observed to slow the growth of various cancer cell lines in laboratory settings.

Induce Apoptosis: They can trigger programmed cell death, a key mechanism for eliminating cancerous cells.

Modulate Autophagy: Isothiocyanates can influence autophagy, the cellular process of self-degradation, which can have dual roles in either promoting or inhibiting cancer cell survival.

Cause Cell Cycle Arrest: These compounds have been shown to halt the cell division cycle, preventing the replication of cancer cells.

It is important to emphasize that these findings pertain to other isothiocyanate compounds and cannot be directly extrapolated to this compound without specific experimental evidence. The presence of the beta-D-lactopyranosyl group, a lactose sugar moiety, makes this compound structurally distinct from more commonly studied isothiocyanates, and this difference could significantly alter its biological activity.

Further research is required to determine if this compound possesses similar biological activities to other isothiocyanates and to elucidate its specific mechanisms of action in preclinical models. Without such dedicated studies, its potential role in modulating cellular processes remains unknown.

Biological Activities of Beta D Lactopyranosylphenyl Isothiocyanate in Preclinical Research Models

Cell Cycle Perturbation Studies

Induction of Cell Cycle Arrest (e.g., G2/M phase)

No published studies were found that specifically investigate the effect of beta-D-Lactopyranosylphenyl isothiocyanate on cell cycle progression in preclinical models. While other isothiocyanates have been shown to induce cell cycle arrest, particularly in the G2/M phase nih.govnih.govmdpi.com, there is no available data to confirm this activity for this compound.

Antioxidant Properties and Oxidative Stress Modulation

Specific studies on the antioxidant capacity or the ability of this compound to modulate oxidative stress are currently absent from the scientific record. The antioxidant effects of isothiocyanates are generally attributed to their ability to induce phase II antioxidant enzymes via the Nrf2 pathway oregonstate.edunih.gov. However, no research has been conducted to evaluate this for this compound.

Antimicrobial and Antibacterial Activities in Laboratory Settings

No studies have been published that assess the antimicrobial or antibacterial efficacy of this compound. Although various isothiocyanates exhibit activity against a range of microbial pathogens nih.govnih.govjmb.or.krwur.nlmdpi.com, data on this specific glycosylated form is not available.

Activity Against Bacterial Pathogens (e.g., Helicobacter pylori)

There is no evidence in the current scientific literature to suggest that this compound has been tested for its activity against Helicobacter pylori. Research in this area has primarily focused on compounds like sulforaphane (B1684495) nih.gov.

Enzyme Modulatory Activities

Acetylcholinesterase Inhibition Studies

No specific research has been conducted to determine if this compound can inhibit acetylcholinesterase. Studies on other phenyl isothiocyanate derivatives have shown some potential for cholinesterase inhibition nih.govresearchgate.netnih.gov, but the lactopyranosyl variant has not been evaluated.

Histone Deacetylase Inhibition

The ability of isothiocyanates (ITCs) to act as histone deacetylase (HDAC) inhibitors is a recognized aspect of their biological activity. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The inhibition of HDACs can restore the expression of silenced genes, including tumor suppressor genes, and is a therapeutic strategy in cancer and other diseases.

While direct and specific research on this compound as an HDAC inhibitor is not yet available in the public domain, the broader class of isothiocyanates has demonstrated this capacity. For instance, sulforaphane, a well-studied isothiocyanate derived from broccoli, has been shown to inhibit HDAC activity in various cancer cell lines and in preclinical animal models. nih.gov This inhibition is associated with increased histone acetylation, which can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov The structural similarities between different isothiocyanates suggest that this compound may also possess HDAC inhibitory properties, though this requires direct experimental verification.

Modulation of Biotransformation Enzymes (Phase I and Phase II)

The body's detoxification system relies on a coordinated effort between Phase I and Phase II biotransformation enzymes to metabolize and eliminate foreign compounds (xenobiotics), including carcinogens and drugs. Phase I enzymes, primarily the cytochrome P450 (CYP) family, introduce or expose functional groups on xenobiotics, often making them more reactive. Phase II enzymes then conjugate these modified compounds with endogenous molecules, increasing their water solubility and facilitating their excretion.

Isothiocyanates are well-documented modulators of these enzyme systems. Generally, ITCs are known to inhibit Phase I enzymes, which can be beneficial in preventing the activation of pro-carcinogens into their ultimate carcinogenic forms. nih.gov Conversely, ITCs are potent inducers of Phase II enzymes, such as glutathione (B108866) S-transferases (GSTs) and quinone reductase. This induction is often mediated through the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), which binds to the antioxidant response element (ARE) in the promoter region of genes encoding these protective enzymes. nih.govnih.gov

While specific studies detailing the effects of this compound on Phase I and Phase II enzymes are not currently available, its isothiocyanate functional group suggests a potential to interact with these pathways in a manner similar to other compounds in its class.

Neuroprotective Investigations in Preclinical In Vitro and In Vivo Models

Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal cell death. nih.govfrontiersin.orgnih.gov Isothiocyanates have garnered significant interest for their potential neuroprotective effects, largely attributed to their antioxidant and anti-inflammatory properties. nih.govnih.gov The primary mechanism underlying these effects is often the activation of the Nrf2-ARE pathway, which upregulates a battery of antioxidant and cytoprotective genes. nih.govnih.govnih.gov

In preclinical models, various isothiocyanates have demonstrated the ability to protect neurons from toxic insults. For example, in in vitro models, ITCs have been shown to reduce the production of reactive oxygen species (ROS) and inhibit inflammatory mediators in brain cells. nih.gov In animal models of neurodegenerative diseases, administration of certain ITCs has been linked to improved cognitive and motor function, and a reduction in pathological markers. nih.gov

Although direct evidence for the neuroprotective activity of this compound is lacking in the current scientific literature, its chemical nature as a glycosylated isothiocyanate suggests that it may be a candidate for such investigations. The sugar moiety could potentially influence its bioavailability and distribution, including its ability to cross the blood-brain barrier.

Activity in Specific Animal Disease Models (Non-Human)

The therapeutic potential of isothiocyanates has been explored in a variety of non-human animal disease models, primarily focusing on cancer, cardiovascular diseases, and neurodegenerative disorders. nih.gov In cancer models, ITCs have been shown to inhibit tumor growth and metastasis. nih.gov Their cardioprotective effects are often linked to their antioxidant and anti-inflammatory actions. nih.gov As mentioned previously, in models of neurological diseases, ITCs have shown promise in mitigating disease progression. nih.gov

To date, there are no published studies specifically evaluating the activity of this compound in any specific non-human animal disease models. The research in this area is still in its infancy, and future studies will be necessary to determine if this particular glycosidic isothiocyanate exhibits efficacy in preclinical models of any disease.

Molecular Mechanisms of Action of Beta D Lactopyranosylphenyl Isothiocyanate

Interaction with Molecular Targets

The isothiocyanate group is highly electrophilic, meaning it readily reacts with nucleophiles in the cell, particularly the sulfhydryl groups of cysteine residues in proteins. nih.govoup.com This reactivity is central to its biological activity.

Covalent Modification of Proteins and Enzymes (e.g., Tubulin)

Isothiocyanates are known to covalently modify proteins, which can alter their structure and function. nih.gov A primary target of this modification is tubulin, the protein subunit of microtubules. nih.govaacrjournals.org Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport.

The covalent binding of isothiocyanates to cysteine residues within the tubulin protein disrupts its normal function. nih.gov This modification can interfere with microtubule polymerization, the process by which tubulin units assemble to form microtubules. nih.govaacrjournals.org Studies on various isothiocyanates have demonstrated that this disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase, which is the phase where the cell prepares for and undergoes mitosis (cell division). aacrjournals.org The inability to form a proper mitotic spindle prevents cell division and can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov Mass spectrometry analyses have confirmed that the isothiocyanate moiety forms adducts with specific cysteine residues on tubulin. nih.gov Although all isothiocyanates share this reactive group, the structure of the rest of the molecule influences the affinity and specificity of this binding. nih.gov

Table 1: Effects of Isothiocyanates on Tubulin

| Effect | Mechanism | Cellular Consequence |

| Inhibition of Polymerization | Covalent modification of cysteine residues in tubulin. nih.gov | Disruption of microtubule network. aacrjournals.org |

| Mitotic Arrest | Failure to form a functional mitotic spindle. aacrjournals.org | Cell cycle arrest at G2/M phase. aacrjournals.org |

| Induction of Apoptosis | Triggering of programmed cell death pathways following mitotic arrest. nih.gov | Elimination of compromised cells. |

Modulation of Receptor and Signaling Pathways (e.g., MAPK, NF-κB, STAT3)

Beta-D-Lactopyranosylphenyl isothiocyanate, like other isothiocyanates, is thought to exert significant effects by modulating key intracellular signaling pathways that control inflammation, cell survival, and proliferation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Some isothiocyanates have been shown to activate specific MAPK pathways, such as the ERK1/2 and JNK pathways. uea.ac.ukaacrjournals.orgresearchwithrutgers.com This activation can, in turn, influence the activity of transcription factors and lead to changes in gene expression, contributing to both cell cycle arrest and apoptosis. uea.ac.ukaacrjournals.org For instance, the activation of ERK and JNK can lead to the phosphorylation and nuclear translocation of the transcription factor Nrf2, which is involved in the antioxidant response. researchwithrutgers.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a primary regulator of the inflammatory response and also plays a role in cell survival. In many cancer cells, the NF-κB pathway is constitutively active, promoting chronic inflammation and preventing apoptosis. Isothiocyanates have been demonstrated to inhibit the NF-κB signaling pathway. nih.govnih.govresearchwithrutgers.com This inhibition is often achieved by preventing the degradation of the IκBα protein, which sequesters NF-κB in the cytoplasm. nih.govnih.gov By blocking the phosphorylation of IκB kinase (IKK), isothiocyanates prevent IκBα from being targeted for degradation, thus keeping NF-κB inactive and unable to move to the nucleus to activate pro-inflammatory and pro-survival genes. nih.govnih.gov This leads to a reduction in the expression of inflammatory mediators like iNOS, COX-2, IL-1β, IL-6, and TNF-α. nih.govnih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often overactive in cancer cells, promoting proliferation, survival, and angiogenesis. Isothiocyanates have been found to inhibit the STAT3 pathway. nih.govoup.com This can occur through the inhibition of the upstream kinase JAK2, which is responsible for phosphorylating and activating STAT3. nih.gov By blocking STAT3 activation, isothiocyanates can suppress the transcription of STAT3 target genes, leading to reduced cell proliferation and induction of apoptosis. nih.govoup.com

Table 2: Modulation of Signaling Pathways by Isothiocyanates

| Pathway | Key Proteins Modulated | General Effect |

| MAPK | ERK1/2, JNK uea.ac.ukresearchwithrutgers.com | Activation, leading to downstream effects on cell cycle and apoptosis. uea.ac.uk |

| NF-κB | IKK, IκBα, p65 nih.govnih.gov | Inhibition, leading to reduced inflammation and cell survival. nih.govresearchwithrutgers.com |

| STAT3 | JAK2, STAT3 nih.gov | Inhibition, leading to decreased cell proliferation and survival. oup.com |

Cellular Pathway Interventions

The interactions of this compound with molecular targets trigger broader interventions in cellular pathways, affecting the cell's redox balance, genomic integrity, and gene expression programs.

Reactive Oxygen Species (ROS) Generation and Scavenging

Isothiocyanates exhibit a dual role in modulating the levels of reactive oxygen species (ROS) within a cell. Initially, they can act as pro-oxidants, leading to an increase in intracellular ROS levels. nih.govnih.gov This generation of ROS can be a key trigger for the induction of apoptosis in cancer cells. nih.gov The increased oxidative stress can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors. nih.gov

Paradoxically, this initial pro-oxidant effect often triggers a robust antioxidant response. Isothiocyanates are potent activators of the Nrf2 transcription factor, a master regulator of the cellular antioxidant defense system. nih.govmdpi.com By reacting with cysteine residues on Keap1, the protein that keeps Nrf2 inactive in the cytoplasm, isothiocyanates cause Nrf2 to be released and translocate to the nucleus. nih.gov In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs). researchwithrutgers.commdpi.com This upregulation of the antioxidant system helps to protect normal cells from oxidative damage and can contribute to the long-term chemopreventive effects of isothiocyanates.

DNA Damage and Repair Pathway Involvement

Isothiocyanates have been shown to induce DNA damage in cancer cells, which can contribute to their cytotoxic effects. nih.gov This damage can manifest as DNA fragmentation and the formation of comet tails in assays that detect DNA strand breaks.

In addition to causing damage, isothiocyanates can also modulate DNA repair pathways. Research has indicated that these compounds can alter the expression of key proteins involved in DNA damage response and repair, such as p53, BRCA1, and various phosphorylated checkpoint kinases like ATM and ATR. researchgate.net For example, the upregulation of the tumor suppressor protein p53 can lead to cell cycle arrest, allowing time for DNA repair, or can trigger apoptosis if the damage is too severe. researchgate.netnih.gov Phenethyl isothiocyanate has been shown to induce the expression of BRCA2, a protein critical for DNA repair through homologous recombination. nih.gov By interfering with the cell's ability to repair DNA damage, isothiocyanates can enhance their own cytotoxic effects in cancer cells.

Interference with Angiogenesis and Metastasis in Experimental Models

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant sites, are critical processes in tumor development and are major targets in cancer research. mdpi.com Isothiocyanates have demonstrated significant inhibitory effects on both of these processes in various experimental settings. nih.govmdpi.com

The anti-angiogenic effects of ITCs are often linked to their ability to modulate key signaling molecules. mdpi.com A primary target is the Vascular Endothelial Growth Factor (VEGF) pathway. nih.govjohnshopkins.edu Studies on ITCs like phenethyl isothiocyanate (PEITC) have shown they can suppress the secretion of VEGF and down-regulate its receptor, VEGFR-2, on endothelial cells. nih.gov This disruption hinders the signaling cascade necessary for the proliferation and migration of endothelial cells, which are foundational steps in forming new blood vessels. nih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been found to reduce tumor angiogenesis by inhibiting the STAT-3 pathway, which in turn suppresses the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and its target gene, VEGF. nih.gov

Metastasis is a complex process involving the degradation of the extracellular matrix (ECM), which allows cancer cells to invade surrounding tissues and enter the bloodstream. mdpi.com Matrix Metalloproteinases (MMPs) are crucial enzymes in this process. mdpi.com Research has shown that ITCs can inhibit the activity and expression of MMPs, particularly MMP-2 and MMP-9. mdpi.com Concurrently, ITCs may increase the expression of Tissue Inhibitors of Metalloproteinases (TIMPs), which directly block MMP activity, further impeding cancer cell invasion. mdpi.com Some ITCs also affect cell adhesion and migration by altering the expression of glycoproteins on the cell surface, which are essential for cell-to-cell and cell-to-matrix interactions during metastasis.

Table 1: Effects of Various Isothiocyanates on Angiogenesis and Metastasis Markers

| Compound | Model System | Key Target(s) | Observed Effect |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF, VEGFR-2, Akt | Inhibition of tube formation and cell migration. nih.gov |

| Benzyl Isothiocyanate (BITC) | Pancreatic Cancer Models | STAT-3, HIF-1α, VEGF, MMP-2 | Suppression of tumor angiogenesis and invasion. nih.gov |

| Allyl Isothiocyanate (AITC) | Colorectal Cancer Cells (HT29) | MMP-2, MMP-9, TIMP-1 | Reduction in cell invasion and migration. |

| Sulforaphane (B1684495) (SFN) | Various Cancer Cell Lines | MMP-9 | Inhibition of metastatic potential. |

Role in Cellular Homeostasis and Stress Response

Cellular homeostasis involves a delicate balance of processes that maintain a stable internal environment. Isothiocyanates are known to disrupt this balance, particularly redox homeostasis, which triggers a robust cellular stress response. researchgate.netfrontiersin.org This response, while initially disruptive, can ultimately lead to the activation of protective, long-term antioxidant defenses.

A primary mechanism by which ITCs act is through the induction of oxidative stress. frontiersin.org The electrophilic nature of the isothiocyanate group can lead to the depletion of intracellular glutathione (GSH), a critical antioxidant that neutralizes reactive oxygen species (ROS). mdpi.com This depletion results in a temporary accumulation of ROS, creating a state of oxidative stress. frontiersin.org

This increase in ROS acts as a signaling event, activating key cellular stress response pathways. researchgate.net The most prominent of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. researchgate.netnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm. However, in response to oxidative stress, Nrf2 is released and translocates to the nucleus. nih.gov There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes, initiating the transcription of a battery of protective enzymes. nih.gov These include enzymes involved in GSH synthesis and regeneration, as well as other detoxifying and antioxidant proteins. researchgate.net This Nrf2-mediated response helps the cell to counteract the initial oxidative insult and establish a more robust defense against future stressors, thereby restoring homeostasis. researchgate.netnih.gov

Beyond the Nrf2 pathway, ITCs can also induce stress in the endoplasmic reticulum (ER), the site of protein folding. The accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), another critical homeostatic mechanism. Autophagy, a cellular recycling process that degrades damaged organelles and proteins, is also modulated by ITCs and plays a crucial role in maintaining cellular integrity under stress. researchgate.net

Table 2: Isothiocyanate Interaction with Cellular Stress Response Pathways

| Compound Class | Initial Event | Key Pathway Activated | Cellular Outcome |

|---|---|---|---|

| Isothiocyanates (general) | Depletion of Glutathione (GSH), increase in Reactive Oxygen Species (ROS). frontiersin.org | Nrf2-ARE Pathway. researchgate.netnih.gov | Upregulation of antioxidant and detoxification enzymes, restoration of redox homeostasis. nih.govresearchgate.net |

| Isothiocyanates (general) | Accumulation of unfolded proteins. | Endoplasmic Reticulum (ER) Stress / Unfolded Protein Response (UPR). | Halting of protein translation, degradation of misfolded proteins. |

| Isothiocyanates (general) | Cellular damage or stress. | Autophagy. researchgate.net | Degradation and recycling of damaged cellular components to maintain homeostasis. researchgate.net |

Structure Activity Relationship Sar Studies of Beta D Lactopyranosylphenyl Isothiocyanate and Its Analogues

Impact of Glycosyl Moiety Modifications on Biological Activity

The sugar component of glycosylated isothiocyanates plays a significant role in their stability and bioavailability. While the isothiocyanate group is generally considered the pharmacophore responsible for bioactivity, the attached glycosyl moiety can influence the compound's properties. nih.gov

Moringa isothiocyanates (MICs), for instance, are characterized by a unique structure featuring an additional sugar group, typically rhamnose. mdpi.com Studies on these compounds, such as 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate, indicate that the glycosidic motif contributes to their stability. mdpi.com Unlike the volatile and liquid nature of common ITCs like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), purified MICs are stable crystalline powders. mdpi.com This increased stability does not appear to compromise efficacy, suggesting the glycosyl group primarily serves to protect the molecule from metabolic degradation. mdpi.com

The modification of the glycosyl moiety can, therefore, be a strategic approach to enhance the pharmacokinetic properties of isothiocyanates without diminishing their biological activity.

Table 1: Comparison of Isothiocyanates with Different Glycosyl Moieties

| Compound Name | Glycosyl Moiety | Key Structural Feature | Reported Property |

|---|---|---|---|

| beta-D-Lactopyranosylphenyl isothiocyanate | Lactose (B1674315) | Disaccharide attached to phenyl ITC | Glycosidic nature suggests enhanced stability. |

| 4-[(α-L-rhamnosyloxy) benzyl] isothiocyanate | Rhamnose | Monosaccharide (rhamnose) on benzyl (B1604629) ITC | Increased stability compared to non-glycosylated ITCs. mdpi.com |

| Sulforaphane (SFN) | None (Aglycone) | Aliphatic chain | Volatile liquid, well-studied for anticancer effects. nih.govmdpi.com |

| Phenethyl isothiocyanate (PEITC) | None (Aglycone) | Aromatic (phenethyl) group | Volatile liquid, neuroprotective and antitumor properties. nih.govmdpi.com |

Influence of Phenyl Ring Substitutions on Activity Profiles

Substitutions on the phenyl ring of aromatic isothiocyanates can significantly alter their biological activity. The nature, position, and number of substituents can affect the electronic properties of the molecule, its lipophilicity, and its interaction with biological targets.

Studies on synthetic catechol analogues have demonstrated that modifications to the phenyl ring are critical for cytotoxicity against cancer cells. For example, in a study of catechol analogues tested against human melanoma cell lines, the position of a hydroxyl group on the phenyl ring was a key determinant of activity. nih.gov An analogue with a para-hydroxyphenyl group (Compound 2, N-delta-(p-hydroxyphenyl)ornithine) was significantly more active than one with a meta-hydroxyphenyl group (Compound 3, N-delta-(m-hydroxyphenyl)ornithine), which was inactive. nih.gov

Table 2: Effect of Phenyl Ring Substitutions on Cytotoxicity of Catechol Analogues

| Compound | Substitution Pattern | Activity against Melanoma Cell Lines (IC90 < 2.5 µg/ml) | Correlation with Tyrosinase Levels (r) |

|---|---|---|---|

| N-delta-(p-hydroxyphenyl)ornithine | para-hydroxyphenyl | Active in 6 of 10 lines | 0.93 nih.gov |

| N-delta-(m-hydroxyphenyl)ornithine | meta-hydroxyphenyl | Inactive in all lines | Not reported |

| beta-[(p-hydroxyphenyl)amino]alanine | para-hydroxyphenyl | Active in 1 of 10 lines | Not reported |

| 3,4-Dihydroxybenzylamine | 3,4-dihydroxyphenyl | Active in 3 of 8 lines | 0.17 nih.gov |

Effect of Isothiocyanate Functional Group Context

The isothiocyanate (-N=C=S) functional group is widely accepted as the crucial pharmacophore that dictates the biological activity of these compounds. nih.govresearchgate.net This group is a potent electrophile, meaning it readily reacts with nucleophiles such as the thiol groups (-SH) in cysteine residues of proteins. mostwiedzy.pl This reactivity is central to the mechanism of action of ITCs, including their anti-inflammatory, antioxidant, and anticancer effects. foodandnutritionjournal.org

The chemical context of the -N=C=S group, meaning the structure of the rest of the molecule it is attached to, modulates its reactivity and biological effects. The breakdown of glucosinolates, the precursors to ITCs, leads to an unstable intermediate that rearranges to form the isothiocyanate. caldic.commdpi.com The structure of the side chain (R-group) from the parent glucosinolate is conferred to the resulting ITC, which in turn influences its specific biological effects. nih.gov

This covalent modification of proteins can disrupt cellular signaling pathways. For instance, the reaction of ITCs with Keap1, a protein that regulates the Nrf2 transcription factor, leads to the activation of antioxidant response elements, a key mechanism for their chemopreventive properties. mostwiedzy.plfoodandnutritionjournal.org Therefore, while the -N=C=S group is the reactive center, its effectiveness and target specificity are tuned by the attached molecular framework (e.g., glycosyl moiety, phenyl ring).

Comparative Analysis with Aliphatic and Aromatic Isothiocyanates

Isothiocyanates are broadly classified based on their side chains, primarily into aliphatic and aromatic groups. This compound belongs to the glycosylated aromatic class. Comparing it with well-studied aliphatic ITCs like sulforaphane (from broccoli) and non-glycosylated aromatic ITCs like phenethyl isothiocyanate (from watercress) reveals differences in their biological profiles. mdpi.comnih.gov

Aliphatic Isothiocyanates (e.g., Sulforaphane - SFN): SFN is one of the most extensively studied ITCs, known for its potent anticancer and antioxidant activities. nih.govresearchgate.net It functions by inducing phase II detoxification enzymes and promoting apoptosis in tumor cells. nih.govnih.gov

Aromatic Isothiocyanates (e.g., Phenethyl Isothiocyanate - PEITC, Benzyl Isothiocyanate - BITC): PEITC and BITC also exhibit significant antitumor properties. mdpi.comnih.gov PEITC has shown promise as a neuroprotective agent by modulating pathways related to oxidative stress and inflammation. nih.gov Generally, aromatic ITCs and aliphatic ITCs like SFN are effective, though their potency and target specificity can vary. For example, in studies on gut bacteria, SFN and BITC were found to be the strongest inhibitors among the tested ITCs. nih.gov

Glycosylated Aromatic Isothiocyanates (e.g., Moringa Isothiocyanates): These compounds, which are structurally related to this compound, are noted for their high stability. mdpi.com While less studied, they have been shown to inhibit cancer growth and promote apoptosis, similar to their non-glycosylated counterparts. mdpi.com The presence of the sugar moiety appears to enhance stability and may affect bioavailability without sacrificing the core ITC activity. mdpi.com

Table 3: Comparative Properties of Different Isothiocyanate Classes

| Isothiocyanate Class | Representative Compound(s) | Key Structural Feature | Notable Biological Activities |

|---|---|---|---|

| Aliphatic | Sulforaphane (SFN), Allyl isothiocyanate (AITC) | Alkyl or alkenyl chain | Potent anticancer, antioxidant, antibacterial effects. nih.govresearchgate.netnih.gov |

| Aromatic (non-glycosylated) | Phenethyl isothiocyanate (PEITC), Benzyl isothiocyanate (BITC) | Phenyl or benzyl group | Antitumor, neuroprotective, anti-inflammatory properties. nih.govmdpi.com |

| Aromatic (glycosylated) | this compound, Moringa isothiocyanates | Sugar moiety attached to an aromatic ITC structure | High stability, anticancer, and anti-inflammatory potential. mdpi.com |

Isosteric Replacements (e.g., Isoselenocyanates) and Their Activity

Isosteric replacement is a strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties to enhance potency, selectivity, or metabolic stability. drughunter.com For isothiocyanates (-N=C=S), a common isosteric replacement is the isoselenocyanate group (-N=C=Se), where sulfur is replaced by selenium.

This substitution can have a profound impact on biological activity. Selenium compounds are often more potent than their sulfur analogues in inducing antioxidant enzymes and exerting anticancer effects. The rationale is that isoselenocyanates are generally more reactive electrophiles than isothiocyanates, which can lead to enhanced biological activity.

While direct studies on the isosteric replacement of this compound are not widely available, research on other ITCs has shown that replacing the sulfur with selenium can increase potency. This principle of bioisosteric replacement suggests that a hypothetical beta-D-lactopyranosylphenyl isoselenocyanate could potentially exhibit enhanced biological effects compared to its isothiocyanate parent compound. This approach allows for the fine-tuning of a molecule's properties to improve its therapeutic potential. nih.govresearchgate.net

Applications in Chemical Biology and Research Tool Development

Utilization as a Molecular Probe in Glycobiology

The lactose (B1674315) component of beta-D-Lactopyranosylphenyl isothiocyanate serves as a homing device for specific carbohydrate-binding proteins (lectins), particularly those with an affinity for galactose and lactose. This inherent specificity allows the molecule to function as a molecular probe to identify and characterize lactose-binding proteins within complex biological samples. For instance, studies have demonstrated that lactose can mediate interactions between nuclear carbohydrate-binding proteins. nih.gov By introducing the isothiocyanate group, researchers can potentially create a covalent bond with nucleophilic residues (such as lysine (B10760008) or cysteine) on the target protein upon binding. This would enable the stable labeling and subsequent identification of these proteins.

The general principle involves incubating the probe with a cellular lysate or on a cell surface. After the lactose moiety directs the molecule to its binding partner, the isothiocyanate group reacts to form a stable thiourea (B124793) linkage. The tagged proteins can then be detected and identified using various proteomic techniques. This approach is analogous to the use of other functionalized glycans for probing glycan-protein interactions.

Development of Conjugates for Targeted Biological Delivery in Research

The isothiocyanate group is a valuable functional handle for conjugation chemistry. It readily reacts with primary amines to form stable thiourea bonds, a reaction that can be used to attach the lactose moiety to a variety of molecules for research purposes. This strategy is particularly useful for developing conjugates for targeted delivery.

One prominent example of a similar application involves the functionalization of radiolabeled antibodies with α-D-mannopyranosylphenyl isothiocyanate to enhance their clearance from the periphery for improved brain imaging. nih.gov In a similar vein, this compound could be conjugated to:

Fluorescent dyes or biotin: To create tools for visualizing and tracking lactose-binding proteins or cells that express them.

Nanoparticles: Isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles have been developed as platforms for drug delivery. nih.gov Conjugating this compound to such nanoparticles could enable targeted delivery of cargo to cells expressing lactose-binding receptors.

Therapeutic agents or other probes: For fundamental research on targeted therapy or multimodal imaging.

The synthesis of such conjugates relies on the straightforward reaction between the isothiocyanate and an amine-containing molecule of interest.

| Potential Conjugate Partner | Resulting Research Tool | Primary Application |

| Fluorescent Dye (e.g., FITC) | Lactose-Targeted Fluorescent Probe | Cellular imaging and flow cytometry |

| Biotin | Lactose-Targeted Affinity Tag | Protein purification and detection (e.g., Western blotting) |

| Mesoporous Silica Nanoparticles | Lactose-Targeted Nanocarrier | Targeted delivery of encapsulated molecules |

| Amine-Modified Drug Molecule | Lactose-Targeted Drug Conjugate | Investigating targeted drug action in research models |

Application in Studies of Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is fundamental to glycobiology. This compound can be a valuable tool in this context. Beyond its use as a labeling probe, it can be employed in various assays to study the kinetics and dynamics of lactose-protein binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these interactions at an atomic level. nih.gov While direct studies with this compound are not available, the principle of using labeled ligands is well-established. For example, the lactose moiety would be expected to show changes in its NMR spectrum upon binding to a protein. Furthermore, the phenyl isothiocyanate group could provide additional signals for monitoring the interaction.

Affinity chromatography is another method where this compound could be utilized. By immobilizing this compound on a solid support (for instance, by reacting it with an amine-functionalized resin), a lactose-specific affinity column could be created. This would allow for the isolation and purification of lactose-binding proteins from complex mixtures. nih.gov

Investigative Tool for Enzyme Inhibition and Pathway Elucidation